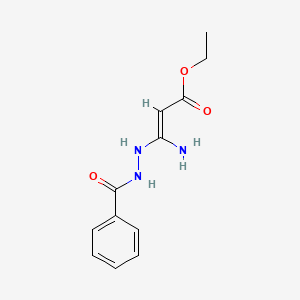

Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(13)14-15-12(17)9-6-4-3-5-7-9/h3-8,14H,2,13H2,1H3,(H,15,17)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKXNEUTLOOQKZ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(N)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\N)/NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Pathways for Ethyl 3 Amino 3 2 Benzoylhydrazino Acrylate

Strategic Retrosynthetic Analysis and Key Bond Disconnections

A retrosynthetic analysis of ethyl 3-amino-3-(2-benzoylhydrazino)acrylate reveals several logical bond disconnections that suggest feasible synthetic strategies. The primary disconnections are centered around the formation of the C-N and N-N bonds, as well as the enamine system.

Disconnection of the C(3)-N bond: The bond between the acrylate (B77674) backbone and the benzoylhydrazino group can be disconnected, leading to two potential precursors: an activated ethyl acrylate derivative and benzoylhydrazine. The activated acrylate could be a β-ketoester, such as ethyl benzoylacetate, or a β-enamino ester. This approach is supported by the common synthesis of pyrazolones from β-dicarbonyl compounds and hydrazines.

Disconnection of the N-N bond: While less common for synthesis, a hypothetical disconnection of the N-N bond would lead to a benzamide (B126) derivative and a substituted aminoacrylate. However, the formation of N-N bonds is often achieved through other methods.

Disconnection of the enamine system: The enamine functionality can be retrosynthetically cleaved to a β-dicarbonyl compound and a hydrazine (B178648). This approach suggests the reaction of a β-ketoester with benzoylhydrazine, which is a classic method for forming related heterocyclic compounds.

Based on these considerations, a primary synthetic pathway emerges: the condensation reaction between a suitable three-carbon electrophilic component and benzoylhydrazine.

Development and Optimization of Primary Synthetic Routes

The most direct and plausible primary synthetic route to this compound involves the reaction of a β-dicarbonyl compound or a related derivative with benzoylhydrazine. A likely starting material is ethyl 3-aminoacrylate or a more activated precursor like ethyl 3,3-diethoxypropanoate or ethyl 3-oxopropanoate (B1240783).

The reaction conditions for the synthesis of β-enamino esters and related compounds from β-dicarbonyls and amines are well-documented and can be extrapolated for the synthesis of the target molecule. organic-chemistry.orgnih.govacgpubs.org Key parameters to consider include temperature, reaction time, and the choice of solvent.

The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. The choice of solvent can significantly impact the reaction rate and yield. While polar aprotic solvents like ethanol (B145695) are commonly used, there is a growing interest in more environmentally friendly options. nih.gov Solvent-free conditions have also been successfully employed for the synthesis of β-enamino esters, often leading to shorter reaction times and simpler work-up procedures. nih.govacgpubs.org

Table 1: Overview of Reaction Conditions for the Synthesis of β-Enamino Esters

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Acid (0.1 eq) | Solvent-free (ultrasound) | Not specified | Not specified | Good | organic-chemistry.org |

| [(PPh3)AuCl]/AgOTf (1 mol%) | Solvent-free | Room Temperature | 0.08 - 5 | 76 - 98 | nih.gov |

| Zn(ClO4)2·6H2O | Not specified | Not specified | Not specified | > 70 | acgpubs.org |

| Sc(OTf)3 (5 mol%) | Solvent-free | Not specified | Not specified | 70 - 95 | acgpubs.org |

| Bismuth(III) trifluoroacetate (B77799) | Water | Not specified | Not specified | 63 - 98 | acgpubs.org |

| LaCl3·7H2O | Methylene (B1212753) dichloride | Room Temperature | Not specified | 85 - 93 | acgpubs.org |

| Ceric ammonium (B1175870) nitrate | Solvent-free | Room Temperature | Short | 69 - 92 | acgpubs.org |

The condensation of amines with β-dicarbonyl compounds is often catalyzed by acids or Lewis acids. The catalyst's role is to activate the carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by the amine. A variety of catalytic systems have been explored for the synthesis of β-enamino esters, ranging from simple protic acids to more complex metal-based catalysts. organic-chemistry.orgnih.govacgpubs.org

For the synthesis of this compound, a mild acid catalyst such as acetic acid would likely be effective. organic-chemistry.org Lewis acid catalysts like zinc perchlorate (B79767) or scandium triflate could also be employed to enhance the reaction rate. acgpubs.org The choice of catalyst may also influence the regioselectivity of the reaction if an unsymmetrical β-dicarbonyl compound is used.

The structure of this compound presents the possibility of E/Z isomerism around the C=C double bond. In the synthesis of β-enamino esters, the Z-isomer is often favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the N-H proton and the ester carbonyl group. organic-chemistry.org This stereochemical preference is a key consideration in the synthesis of the target molecule.

Regioselectivity becomes a critical factor when using an unsymmetrical β-dicarbonyl precursor. The reaction of such a precursor with benzoylhydrazine could potentially yield two different regioisomers. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the β-dicarbonyl compound, as well as the reaction conditions. nih.gov

The formation of the more stable Z-isomer in β-enamino ester synthesis is an example of thermodynamic control. organic-chemistry.org By allowing the reaction to reach equilibrium, the thermodynamically favored product will predominate. Reaction temperature and time are key parameters to control in order to achieve the desired isomeric purity. In some cases, the kinetic product may be formed initially, which can then isomerize to the more stable thermodynamic product under the reaction conditions.

Alternative Synthetic Approaches and Green Chemistry Principles

In line with the principles of green chemistry, several alternative approaches can be considered for the synthesis of this compound. These methods aim to reduce the environmental impact by using safer solvents, minimizing waste, and employing more efficient catalytic systems. nih.gov

Aqueous Synthesis: The use of water as a solvent is a highly desirable green alternative to organic solvents. Bismuth(III) trifluoroacetate has been shown to be an effective catalyst for the synthesis of β-enaminones in water. acgpubs.org

Solvent-Free Synthesis: As highlighted in Table 1, several catalytic systems are effective under solvent-free conditions. organic-chemistry.orgnih.govacgpubs.org This approach eliminates the need for a solvent, reducing waste and simplifying the purification process.

Multicomponent Reactions: Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and efficient. A multicomponent approach to the target molecule could involve the reaction of an aldehyde, a β-ketoester, and benzoylhydrazine. nih.gov

Use of Activated Enol Ethers: The reaction of activated enol ethers with hydrazines provides a direct route to pyrazoles and could be adapted for the synthesis of the target compound. beilstein-journals.org

By exploring these alternative synthetic strategies, it is possible to develop a more sustainable and efficient synthesis of this compound.

Multicomponent Reactions (MCRs) for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules like this compound. A plausible MCR approach could involve the one-pot reaction of three key building blocks:

Ethyl propiolate: This would serve as the acrylate backbone.

Benzoylhydrazine: This would introduce the benzoylhydrazino moiety.

An amine source (e.g., ammonia (B1221849) or a protected amine): This would provide the 3-amino group.

The reaction would likely proceed through an initial Michael addition of benzoylhydrazine to ethyl propiolate, followed by the addition of the amine to the resulting intermediate. The efficiency of such a reaction is a hallmark of MCRs, reducing the need for intermediate isolation and purification steps, thereby saving time and resources.

| Reactant | Role in Synthesis | Potential Catalyst |

| Ethyl propiolate | Acrylate backbone | Lewis or Brønsted acid |

| Benzoylhydrazine | Nucleophile for Michael Addition | Base (e.g., Triethylamine) |

| Ammonia | Source of the 3-amino group | - |

Tandem and Cascade Processes for Complex Structure Assembly

Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, provide an elegant pathway for assembling complex structures. A hypothetical tandem process for the synthesis of this compound could be initiated from simpler starting materials.

For instance, a reaction could be designed starting with ethyl 3-oxopropanoate and benzoylhydrazine. The initial condensation would form a hydrazone intermediate. This intermediate could then undergo a series of transformations, such as tautomerization and subsequent amination in a one-pot sequence, to yield the final product. Such processes are valued for their ability to construct intricate molecular architectures with high atom economy and stereoselectivity.

Detailed research findings on related structures suggest that the stereochemistry of the double bond in the final acrylate product is a critical aspect that can be influenced by reaction conditions such as solvent, temperature, and the nature of the catalyst.

Purification and Isolation Methodologies

The purification of this compound would require advanced techniques to ensure high purity, which is crucial for its potential applications. Standard techniques like distillation and crystallization might be supplemented with more sophisticated chromatographic methods.

Given the polar nature of the molecule, stemming from the amino and hydrazino groups, as well as the ester functionality, advanced chromatographic techniques would be particularly effective.

Advanced Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a suitable method for the final purification. The choice of solvent system (e.g., acetonitrile (B52724)/water or methanol/water gradients) would be optimized to achieve the best separation from any unreacted starting materials or side products.

Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly and efficient purification technique that uses supercritical carbon dioxide as the mobile phase. It is particularly useful for the separation of complex mixtures and can be a powerful tool for isolating the target compound in high purity. Chiral SFC could also be employed if enantiomeric separation is required.

Flash Chromatography: For larger scale purification, automated flash chromatography systems with pre-packed silica (B1680970) gel or other stationary phase cartridges offer a rapid and efficient method for purification. The selection of an appropriate solvent system is critical for successful separation.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase HPLC | C18 silica gel | Acetonitrile/Water gradient | High-purity final product |

| Supercritical Fluid Chromatography | Chiral stationary phase | Supercritical CO2 with co-solvent | Enantiomeric separation |

| Flash Chromatography | Silica gel | Hexane (B92381)/Ethyl acetate (B1210297) gradient | Large-scale purification |

The isolation of the purified compound would typically involve the removal of the solvent under reduced pressure, followed by drying to obtain the solid product. Characterization of the purified this compound would then be carried out using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Advanced Spectroscopic and Crystallographic Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of "Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

To establish the covalent framework of the molecule, a suite of 2D NMR experiments would be performed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show the correlation between the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. It would also clarify the relationship between the vinyl proton and any coupled neighbors.

Heteronuclear Single Quantum Coherence (HSQC): This technique would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, protons.

A hypothetical data table for such correlations is presented below.

| ¹H Signal (ppm) | Correlated ¹³C Signal (HSQC, ppm) | Correlated ¹³C Signals (HMBC, ppm) |

| Ethyl -CH₃ | ~14 | Ethyl -CH₂ |

| Ethyl -CH₂ | ~60 | Ethyl -CH₃, Ester C=O |

| Vinyl =CH | ~90 | Acrylate (B77674) C-NH₂, Ester C=O |

| Benzoyl-H (ortho) | ~128 | Benzoyl C=O, Benzoyl-C (ipso, meta) |

| Benzoyl-H (meta) | ~129 | Benzoyl-C (ortho, para) |

| Benzoyl-H (para) | ~133 | Benzoyl-C (meta) |

| N-H (Amine) | N/A | Acrylate C-NH₂, Vinyl =CH |

| N-H (Amide) | N/A | Benzoyl C=O |

Note: The data in this table is hypothetical and serves as an illustration of expected correlations.

Advanced One-Dimensional NMR Experiments for Conformational and Tautomeric Studies

The potential for tautomerism (e.g., keto-enol or imine-enamine forms) and the presence of rotatable bonds in "this compound" would necessitate advanced 1D NMR studies. Experiments like Nuclear Overhauser Effect (NOE) spectroscopy would provide through-space information, helping to determine the preferred conformation around the C=C double bond (E/Z isomerism) and the N-N single bond. Variable temperature (VT) NMR studies could also be employed to investigate dynamic processes, such as restricted rotation around amide bonds, which might be indicated by broadened signals at room temperature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), would be used to determine the precise molecular weight of the compound. The high accuracy of this method allows for the calculation of the elemental composition, which serves to validate the molecular formula (C₁₂H₁₅N₃O₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the molecule's fragmentation pattern. By inducing fragmentation of the protonated molecular ion [M+H]⁺, the resulting product ions would provide structural confirmation.

A table of expected fragments is shown below.

| m/z (Fragment Ion) | Proposed Structure/Loss |

| 250.1186 | [M+H]⁺ (Protonated Parent Molecule) |

| 204.0924 | Loss of ethoxy group (-OC₂H₅) |

| 149.0608 | Loss of benzoylhydrazine moiety |

| 121.0291 | [C₆H₅CO-NH]⁺ |

| 105.0335 | [C₆H₅CO]⁺ (Benzoyl cation) |

Note: The data in this table is hypothetical, based on the known fragmentation of similar chemical structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides insight into the functional groups present in the molecule and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. Key vibrations would include N-H stretching from the amine and amide groups (typically 3200-3400 cm⁻¹), C=O stretching from the ester and amide carbonyls (1650-1750 cm⁻¹), C=C stretching from the acrylate backbone and aromatic ring (1500-1650 cm⁻¹), and C-O stretching from the ester group (~1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations and symmetric stretches are often more intense in Raman spectra.

| Functional Group | Expected FT-IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3200-3400 | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | ~1720 | Weak |

| C=O Stretch (Amide) | ~1660 | ~1660 |

| C=C Stretch (Alkene/Aromatic) | 1500-1650 | 1500-1650 |

| C-O Stretch (Ester) | ~1250 | Weak |

Note: The data in this table is hypothetical and represents typical frequency ranges for these functional groups.

Single-Crystal X-Ray Diffraction (SC-XRD) for Definitive Molecular Geometry and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single-Crystal X-Ray Diffraction (SC-XRD). This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry, including the stereochemistry at the double bond.

Analysis of Crystal Packing and Supramolecular Architecture

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in a crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For "this compound," one would expect to find hydrogen bonds involving the N-H groups as donors and the carbonyl oxygen atoms as acceptors. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks, forming a stable supramolecular architecture. Analysis of π-π stacking between the benzoyl rings could also reveal additional stabilizing interactions within the crystal packing.

A hypothetical table of crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor (%) | < 5 |

Note: The data in this table is hypothetical and illustrative of a typical small molecule crystal structure determination.

Characterization of Hydrogen Bonding Networks and Non-Covalent Interactions

A comprehensive analysis of the hydrogen bonding networks and non-covalent interactions of this compound is crucial for understanding its supramolecular architecture and physicochemical properties. However, a detailed search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure or advanced spectroscopic characterization of this particular compound.

To provide a predictive overview based on the structural features of the molecule, one can anticipate the formation of various intra- and intermolecular hydrogen bonds. The molecule possesses several potential hydrogen bond donors, including the amino (-NH2) and hydrazino (-NH-) groups, and acceptors, such as the carbonyl oxygen atoms of the acrylate and benzoyl moieties, as well as the nitrogen atoms.

Hypothetical Hydrogen Bonding Interactions:

It is plausible that the amino and hydrazino groups could engage in hydrogen bonding with the carbonyl oxygen atoms, leading to the formation of stable intramolecular rings or extensive intermolecular networks. These interactions would significantly influence the molecular conformation and the packing of molecules in the solid state.

Potential Non-Covalent Interactions:

In addition to hydrogen bonding, other non-covalent interactions are expected to play a role in the supramolecular assembly. These may include:

π-π stacking: The presence of the benzoyl group's aromatic ring could facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Without experimental crystallographic data, a definitive and detailed description of the hydrogen bonding network and other non-covalent interactions, including specific bond distances and angles, remains speculative. Further research involving single-crystal X-ray diffraction and advanced spectroscopic techniques would be necessary to elucidate the precise three-dimensional structure and intermolecular interactions of this compound.

Mechanistic Investigations of Compound Formation and Reactivity

Detailed Reaction Mechanisms for the Synthesis of Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate

The synthesis of this compound is believed to proceed through a nucleophilic attack of benzoylhydrazine on a suitable three-carbon electrophilic precursor, such as ethyl propiolate or ethyl 3-ethoxyacrylate. The reaction mechanism is governed by principles of nucleophilic addition and, in some pathways, subsequent elimination steps.

The formation of the target compound likely involves the initial attack of the more nucleophilic nitrogen atom of benzoylhydrazine on the electrophilic β-carbon of the acrylate (B77674) precursor. Hydrazines are known to be potent "alpha-nucleophiles," exhibiting enhanced nucleophilicity due to the presence of adjacent lone pairs of electrons. acs.orgnih.govnih.govstackexchange.com

Pathway A: Reaction with Ethyl Propiolate

One plausible synthetic route involves the Michael addition of benzoylhydrazine to ethyl propiolate. In this pathway, the nucleophilic nitrogen of the hydrazine (B178648) adds to the β-carbon of the alkyne, generating a zwitterionic intermediate. Subsequent proton transfer leads to the formation of an enamine intermediate, which then tautomerizes to the more stable final product.

Pathway B: Reaction with Ethyl 3-ethoxyacrylate

Alternatively, the synthesis can be envisioned starting from ethyl 3-ethoxyacrylate. In this scenario, the reaction proceeds via a nucleophilic substitution at the β-carbon. The benzoylhydrazine attacks the β-carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxy group yields the final product. This addition-elimination mechanism is a common pathway for reactions involving β-alkoxy-α,β-unsaturated esters.

A comparison of these two potential pathways is presented in the table below.

| Feature | Pathway A: Reaction with Ethyl Propiolate | Pathway B: Reaction with Ethyl 3-ethoxyacrylate |

| Precursor | Ethyl propiolate | Ethyl 3-ethoxyacrylate |

| Initial Step | Nucleophilic conjugate (Michael) addition | Nucleophilic addition to the double bond |

| Intermediate | Zwitterionic intermediate followed by an enamine | Tetrahedral intermediate |

| Leaving Group | None (proton transfer occurs) | Ethoxide |

| Final Step | Tautomerization | Elimination of ethoxide |

Proton transfer is a critical component of the reaction mechanism, particularly in the pathway involving ethyl propiolate. nih.govnih.gov After the initial nucleophilic attack, the resulting zwitterionic intermediate must undergo proton transfer to yield the neutral enamine. This can occur intramolecularly or be mediated by the solvent or a catalyst.

The reaction can be catalyzed by both acids and bases.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the acrylate precursor, increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the weakly basic benzoylhydrazine.

Base Catalysis: A base can deprotonate the benzoylhydrazine, increasing its nucleophilicity. Alternatively, in the case of the reaction with ethyl propiolate, a base can facilitate the proton transfer step in the intermediate.

The rate-limiting step in hydrazone formation at neutral pH is often the breakdown of the tetrahedral intermediate, which can be accelerated by intramolecular proton donation. nih.gov

Analysis of Tautomerization and Isomerization Equilibria

The structure of this compound allows for several potential tautomeric and isomeric forms.

Tautomerization:

The compound can exist in equilibrium between imine and enamine tautomers. thieme.dersc.orgnih.govacs.org The enamine form, as depicted in the name, is generally favored in β-aminoacrylates due to conjugation of the nitrogen lone pair with the carbon-carbon double bond and the carbonyl group.

Keto-enol tautomerism is also a possibility, involving the benzoyl group. researchgate.netmasterorganicchemistry.comlibretexts.orgresearchgate.netyoutube.com The amide hydrogen of the hydrazine moiety can also participate in tautomeric equilibria.

Isomerization:

Geometric isomerism (E/Z) is possible around the carbon-carbon double bond of the acrylate moiety. The relative stability of the E and Z isomers would depend on steric and electronic factors. The E to Z isomerization of activated olefins can be induced photochemically. mdpi.comresearchgate.netacs.orgacs.org The presence of bulky substituents can influence the equilibrium position.

The potential equilibria are summarized in the table below.

| Type of Isomerism | Description | Potential Forms |

| Imine-Enamine Tautomerism | Migration of a proton from nitrogen to the α-carbon. | Enamine (favored due to conjugation) and Imine forms. |

| Keto-Enol Tautomerism | Migration of a proton from the α-carbon to the benzoyl oxygen. | Keto and Enol forms of the benzoyl group. |

| Amide-Imidic Acid Tautomerism | Migration of the amide proton to the carbonyl oxygen of the benzoyl group. | Amide and Imidic acid forms. |

| Geometric Isomerism | Different spatial arrangements around the C=C double bond. | E and Z isomers. |

Influence of Structural Modifications on Reaction Pathways and Selectivity

The reaction pathway for the formation of this compound and its subsequent chemical behavior can be significantly influenced by structural modifications to both the benzoylhydrazine and the acrylate moieties. These modifications can alter the nucleophilicity of the hydrazine, the electrophilicity of the alkyne, and the stability of the resulting product, thereby affecting reaction rates, stereoselectivity (E/Z isomerism), and the propensity for secondary reactions such as cyclization.

Influence of Substituents on the Benzoylhydrazine Moiety:

The nature of substituents on the phenyl ring of benzoylhydrazine plays a critical role in modulating the nucleophilicity of the terminal nitrogen atom that attacks the ethyl propiolate.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the phenyl ring. This positive inductive and/or resonance effect is transmitted to the hydrazinyl moiety, enhancing the nucleophilicity of the terminal nitrogen. This generally leads to an increased rate of the Michael addition reaction.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and halo groups (-F, -Cl, -Br) decrease the electron density of the phenyl ring. This deactivating effect reduces the nucleophilicity of the attacking nitrogen, which can lead to slower reaction rates.

The electronic nature of these substituents can also influence the stereoselectivity of the addition, potentially altering the ratio of the E and Z isomers of the final product. While specific experimental data for this compound is not extensively available, analogous reactions suggest that the interplay of steric hindrance and electronic effects of the substituents can favor the formation of one isomer over the other.

Interactive Data Table: Expected Influence of Benzoylhydrazine Substituents on Reaction Rate

| Substituent (on Phenyl Ring) | Electronic Effect | Expected Impact on Nucleophilicity | Expected Impact on Reaction Rate |

| -OCH₃ (p-methoxy) | Electron-Donating | Increase | Increase |

| -CH₃ (p-methyl) | Electron-Donating | Increase | Increase |

| -H (unsubstituted) | Neutral | Baseline | Baseline |

| -Cl (p-chloro) | Electron-Withdrawing | Decrease | Decrease |

| -NO₂ (p-nitro) | Electron-Withdrawing | Decrease | Decrease |

Influence of Modifications on the Acrylate Moiety:

Modifications to the ethyl acrylate precursor, ethyl propiolate, can also have a profound impact on the reaction.

Altering the Ester Group: Replacing the ethyl group of the ester with bulkier alkyl groups (e.g., tert-butyl) can introduce steric hindrance. This may slow down the rate of nucleophilic attack and could also influence the E/Z selectivity of the resulting double bond by favoring the sterically less hindered isomer.

Substitution on the Alkyne: Introduction of a substituent on the terminal carbon of the alkyne in ethyl propiolate would fundamentally change the reaction. If the substituent is a good leaving group, a substitution reaction might compete with the addition. If it is a non-leaving group, its steric and electronic properties would dictate the regioselectivity and stereoselectivity of the hydrazine addition.

Competing Reaction Pathways: Cyclization to Pyrazolones

The primary product, this compound, contains a β-hydrazino acrylate functionality, which is a precursor for the formation of pyrazolone (B3327878) derivatives through an intramolecular cyclization. This reaction involves the nucleophilic attack of the secondary nitrogen of the hydrazine moiety onto the ester carbonyl group, followed by the elimination of ethanol (B145695).

The propensity for this cyclization is influenced by several factors:

Reaction Conditions: Higher temperatures and the presence of a base can promote the cyclization reaction.

Substituent Effects: The electronic nature of the substituents on the benzoyl ring can influence the nucleophilicity of the secondary nitrogen. Electron-donating groups may enhance the rate of cyclization, while electron-withdrawing groups could retard it.

Stereochemistry: The E/Z configuration of the β-hydrazino acrylate can also play a role. The Z-isomer, where the hydrazine and ester groups are on the same side of the double bond, may be more sterically hindered for cyclization compared to the E-isomer.

Interactive Data Table: Factors Influencing Pyrazolone Formation

| Factor | Condition Favoring Cyclization | Expected Outcome |

| Temperature | High | Increased rate of pyrazolone formation |

| Base | Presence | Catalyzes the cyclization reaction |

| Benzoyl Substituent | Electron-Donating | May increase the rate of cyclization |

| Stereochemistry | E-isomer | Potentially more favorable for cyclization |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published studies were found that specifically detail DFT calculations for Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate. Such calculations would typically provide insights into the molecule's stable conformations and electronic properties.

Optimization of Ground State Geometries and Conformational Analysis

Information regarding the optimized ground state geometries and a thorough conformational analysis of this compound is not available in the reviewed literature. This analysis is fundamental to understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. Specific HOMO-LUMO energy values and their distribution for this compound have not been reported.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential maps are invaluable for understanding the charge distribution within a molecule and predicting sites susceptible to electrophilic or nucleophilic attack. No such maps or detailed charge distribution analyses for this compound have been published.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms provides a deeper understanding of how a molecule participates in chemical transformations. For this compound, there is a lack of published research in this area.

Calculation of Energy Barriers and Reaction Rate Constants

Theoretical calculations of energy barriers and reaction rate constants are critical for predicting the kinetics of chemical reactions. This data is not available for reactions involving this compound.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Validation

Intrinsic Reaction Coordinate (IRC) analysis is used to confirm that a calculated transition state correctly connects the reactants and products along a reaction pathway. No IRC analyses related to this compound have been documented in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and the influence of their surrounding environment. For this compound, MD simulations could provide significant insights into its conformational flexibility, intermolecular interactions, and the effects of different solvents on its structure and properties.

In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a chosen solvent, and the system's evolution over time would be calculated by solving Newton's equations of motion for each atom. This would allow for the exploration of the compound's potential energy surface and the identification of stable conformations. Key areas of investigation would include the rotational freedom around single bonds, such as the C-N and N-N bonds, and the planarity of the acrylate (B77674) and benzoyl groups.

The choice of solvent is a critical parameter in MD simulations as it can profoundly impact the behavior of the solute. Simulations in both polar and non-polar solvents would be necessary to understand how solvent-solute interactions, such as hydrogen bonding, influence the conformational preferences of this compound. For instance, in polar protic solvents, the amino and hydrazino groups would be expected to form hydrogen bonds, which could stabilize certain conformations over others.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Rationale |

| Force Field | AMBER, CHARMM, or GROMOS | Commonly used force fields for organic molecules, providing parameters for atoms, bonds, angles, and dihedrals. |

| Solvent Models | TIP3P (for water), or explicit solvent models for others (e.g., DMSO, Chloroform) | To accurately represent the solvent environment and its interactions with the solute. |

| System Size | ~1000 solvent molecules per solute molecule | To minimize boundary artifacts and simulate a bulk solvent environment. |

| Temperature | 298 K (25 °C) | To simulate standard laboratory conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | 100 ns or longer | To ensure adequate sampling of conformational space and observe significant dynamic events. |

Analysis of the simulation trajectories would yield valuable data on radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding the solvation shell structure and the nature of solvent-solute interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, these calculations could provide theoretical NMR (¹H and ¹³C), IR, and UV-Vis spectra that can be compared with experimental data for structural validation.

The process would involve optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Following geometry optimization, the same theoretical level would be used to calculate the magnetic shielding tensors for NMR chemical shifts, the vibrational frequencies and intensities for the IR spectrum, and the electronic transition energies and oscillator strengths for the UV-Vis spectrum.

A crucial aspect of this process is the validation of the theoretical data against experimentally obtained spectra. A strong correlation between the predicted and experimental spectra would confirm the calculated molecular structure and provide a detailed assignment of the spectral signals. For instance, discrepancies between theoretical and experimental NMR chemical shifts could indicate the presence of specific solvent effects or conformational averaging that was not fully captured in the computational model.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Experimental Parameter (Hypothetical) |

| ¹H NMR (in DMSO-d₆) | Chemical shifts (ppm) for protons on the ethyl, acrylate, and benzoyl groups. | Corresponding chemical shifts from an experimentally recorded spectrum. |

| ¹³C NMR (in DMSO-d₆) | Chemical shifts (ppm) for all carbon atoms. | Corresponding chemical shifts from an experimentally recorded spectrum. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O, N-H, C=C). | Corresponding absorption bands from an experimentally recorded spectrum. |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λ_max) in nm. | Experimentally measured λ_max. |

It is important to note that the accuracy of these predictions is highly dependent on the computational methodology employed, including the choice of functional, basis set, and the inclusion of solvent effects, often through implicit solvent models like the Polarizable Continuum Model (PCM).

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the synthetic applications of "this compound."

The search indicates a significant lack of published research detailing the use of this specific compound as a chemical building block for the synthesis of heterocyclic frameworks such as pyrazoles, pyrimidines, and triazoles, or its application in multi-step synthesis and coordination chemistry.

Therefore, in adherence with the instructions to provide accurate, non-hallucinatory content based on verifiable sources, this request cannot be fulfilled.

Research Findings on this compound

Following an extensive search of scientific databases and academic literature, it has been determined that there is a significant lack of published research on the specific applications of this compound as outlined in the requested article structure.

Despite a comprehensive investigation into the chemical compound with CAS number 146255-36-9, no specific studies were found that detail its use in the following areas:

Synthetic Applications As a Chemical Building Block

Exploration as a Monomer or Precursor in Materials Science:The search yielded no articles or patents that explore the use of Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate as a monomer for polymerization or as a precursor for the development of new materials, excluding any biological or medical applications.

While general information on acrylate (B77674) compounds and their derivatives is abundant in the fields of coordination chemistry and materials science, the specific compound of interest, this compound, does not appear to have been a subject of detailed study in these contexts based on the accessible scientific literature. The primary references to this compound are found in chemical supplier catalogs. cymitquimica.comchemicalbook.com

Due to the absence of specific research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and detailed outline provided. The creation of such an article would necessitate speculation and fabrication of data, which falls outside the scope of factual scientific reporting.

Advanced Analytical Method Development for Process Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate". Its versatility allows for the separation and quantification of the active substance from its starting materials, intermediates, and potential by-products. e3s-conferences.org

A typical reversed-phase HPLC method for a compound with the structural features of "this compound" (a moderately polar molecule) would likely employ a C18 stationary phase. sielc.comnih.gov A gradient elution with a mobile phase consisting of an aqueous component (such as water with a buffer like phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be effective. e3s-conferences.orgsielc.com Detection is often achieved using a UV detector, as the benzoyl and acrylate (B77674) chromophores are expected to exhibit strong absorbance in the UV region, likely around 210 nm. e3s-conferences.org

For accurate quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The method would be validated for linearity, accuracy, precision, and robustness to ensure reliable results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 30-100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

The applicability of chiral HPLC depends on whether "this compound" possesses a chiral center. In its likely tautomeric form, the double bond at the acrylate moiety could potentially lead to geometric isomers, but not typically enantiomers unless a chiral center is present elsewhere. However, if the synthesis involves chiral reagents or catalysts, or if a chiral center is introduced, the separation of enantiomers becomes critical.

For the enantiomeric separation of compounds with amino groups, chiral stationary phases (CSPs) based on crown ethers or cyclodextrins have proven effective. nih.gov For instance, a Crownpak CR(+) column could be employed for the resolution of stereoisomers. nih.gov Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another approach. nih.gov The mobile phase in chiral separations is often a non-polar solvent system like hexane (B92381) with an alcohol modifier.

HPLC is an invaluable tool for real-time or near-real-time monitoring of the synthesis of "this compound". A robust HPLC method for reaction monitoring would allow for the tracking of the consumption of starting materials and the formation of the product over time. This information is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

The development of such a method would focus on speed and efficiency to provide timely feedback. This might involve using a shorter column, a faster flow rate, or a simplified gradient. The goal is to achieve adequate separation of the key components (reactants, product, and major intermediates) in the shortest possible time. By integrating the peak areas of the respective components, a reaction profile can be generated, providing insights into the reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound" analysis, GC-MS would be particularly useful for identifying and quantifying residual solvents from the synthesis process or any volatile by-products.

Due to the low volatility of the target compound, direct analysis by GC-MS is challenging. However, derivatization to increase volatility is a common strategy for similar molecules. researchgate.net For instance, silylation of the amino and hydrazino groups could make the molecule amenable to GC analysis. Alternatively, pyrolysis-GC-MS could be employed to study its thermal degradation products. researchgate.net

A typical GC-MS method for volatile impurities would involve a capillary column with a non-polar stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with a range of boiling points. The mass spectrometer would provide mass spectra of the eluting compounds, allowing for their identification by comparison with spectral libraries.

Table 2: Hypothetical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. This technique could be a valuable alternative or complementary method to HPLC for the purity assessment of "this compound". Given the presence of amino and hydrazino groups, the molecule is expected to be ionizable, making it suitable for CE analysis.

A capillary zone electrophoresis (CZE) method would likely be employed, where the capillary is filled with a buffer solution. The choice of buffer pH is critical as it will determine the charge state of the analyte and, consequently, its migration time. For a basic compound, a low pH buffer would result in a cationic species that migrates towards the cathode. The separation efficiency in CE is typically very high, allowing for the resolution of closely related impurities. Detection can be achieved using a UV-Vis detector integrated into the CE instrument.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. While TGA is often used for determining thermal stability, it can also provide valuable information about the decomposition pathways of a compound. researchgate.net By analyzing the mass loss steps and the temperatures at which they occur, inferences can be made about the fragmentation of the molecule.

For "this compound", a TGA thermogram would likely show multiple mass loss events corresponding to the cleavage of different functional groups. For instance, an initial mass loss might be attributed to the loss of the ethyl group from the ester, followed by the breakdown of the acrylate backbone and the benzoylhydrazine moiety at higher temperatures. nih.gov Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) would allow for the identification of the evolved gases at each decomposition stage, providing a more detailed understanding of the decomposition mechanism.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Scalable Synthetic Methodologies

Currently, detailed information regarding sustainable and scalable synthetic methodologies for Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate is not extensively available in publicly accessible scientific literature. Future research should prioritize the development of environmentally benign and economically viable synthetic routes. This would involve exploring green chemistry principles such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. Investigations into one-pot syntheses or flow chemistry processes could significantly enhance the scalability and reduce the environmental footprint of its production.

Exploration of Novel Catalytic Systems for Enhanced Transformations

The reactivity of this compound in the presence of novel catalytic systems is an area ripe for exploration. Research into its transformations facilitated by various catalysts, including transition metals, organocatalysts, and biocatalysts, could reveal new synthetic pathways and lead to the creation of novel molecular architectures. For instance, catalytic hydrogenation, oxidation, or cross-coupling reactions involving this substrate could yield a diverse range of derivatives with potentially interesting chemical properties. The discovery of catalysts that can selectively functionalize different parts of the molecule would be of particular interest.

Expansion of Its Utility in Stereoselective Synthesis

The potential application of this compound in stereoselective synthesis is another promising, yet unexplored, research avenue. The presence of multiple functional groups suggests that it could be a valuable precursor for the synthesis of chiral molecules. Future studies could focus on developing asymmetric transformations, such as enantioselective reductions or additions to the acrylate (B77674) moiety. Furthermore, the synthesis and evaluation of chiral derivatives of this compound as ligands for asymmetric catalysis could open up new possibilities in synthetic organic chemistry.

Advanced Computational Design of Derivatives with Tailored Reactivity

Advanced computational modeling and quantum chemical calculations offer a powerful tool for predicting the reactivity and properties of derivatives of this compound. To date, no specific computational studies on this molecule have been reported. Future research could employ density functional theory (DFT) and other computational methods to understand its electronic structure, reactivity patterns, and to design novel derivatives with tailored electronic and steric properties for specific chemical applications. This in-silico approach can guide synthetic efforts, saving time and resources.

Integration into High-Throughput Screening for Chemical Discovery (Non-biological applications)

The integration of this compound and its future derivatives into non-biological high-throughput screening (HTS) campaigns could accelerate the discovery of new materials and catalysts. While HTS is commonly used in drug discovery, its application in materials science and catalysis is growing. nih.govnih.gov Libraries of compounds derived from this scaffold could be screened for properties such as fluorescence, conductivity, or catalytic activity in various chemical reactions. This approach could uncover unexpected applications for this class of compounds.

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate?

Methodological Answer:

The synthesis typically involves condensation reactions or coupling strategies to introduce the benzoylhydrazino and amino moieties. For example:

- Knoevenagel condensation under basic conditions (e.g., piperidine or pyridine) can form the acrylate backbone .

- Use of coupling agents (e.g., DCC or EDC) to attach the benzoylhydrazine group to the amino-acrylate intermediate, as seen in analogous syntheses of ethyl 3-amino-3-(4-trifluoromethylphenyl)propanoate .

- Reactions are optimized in aprotic solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis of sensitive intermediates.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to ensure intermediate formation.

- Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. For example, the ethyl ester group shows a triplet at ~1.2 ppm (H) and a quartet at ~4.1 ppm, while the benzoylhydrazino group exhibits aromatic protons at 7.5–8.0 ppm .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing using SHELX software for refinement .

- Mass Spectrometry (HRMS or ESI-MS) : Verify molecular weight and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.